Prostaglandin K1

Beschreibung

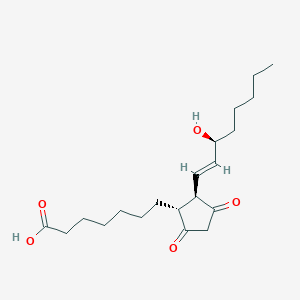

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

7-[(1R,2R)-2-[(E,3S)-3-hydroxyoct-1-enyl]-3,5-dioxocyclopentyl]heptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h12-13,15-17,21H,2-11,14H2,1H3,(H,24,25)/b13-12+/t15-,16+,17+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJWZYMMLVHIVSU-IYCNHOCDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(C(=O)CC1=O)CCCCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@@H]1[C@H](C(=O)CC1=O)CCCCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401348011 | |

| Record name | Prostaglandin K1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401348011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69413-73-6 | |

| Record name | Prostaglandin K1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401348011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Prostaglandin K1: A Technical Guide to its Discovery, Isolation, and Biological Context

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prostaglandin K1 (PGK1) is a lesser-known member of the extensive prostaglandin family, characterized by a 9,11-diketo-15S-hydroxy-prost-13E-en-1-oic acid structure. While the history of its renowned counterparts, such as PGE1 and PGF2α, is well-documented, the specific discovery and isolation of PGK1 are not as clearly delineated in seminal research publications. This technical guide provides a comprehensive overview of the historical context of prostaglandin research, which ultimately led to the identification of various prostaglandin structures, including that of PGK1. It details the foundational experimental protocols used for the isolation and characterization of prostaglandins from seminal plasma, the primary source in early studies. Furthermore, this guide outlines the general biosynthetic pathway of prostaglandins, the specific signaling pathway of PGK1 through the EP1 receptor, and presents available quantitative data on its biological activity.

Historical Perspective: The Dawn of Prostaglandin Research

The journey into the world of prostaglandins began in the 1930s with the independent observations of Maurice Goldblatt and Ulf von Euler. They noted that extracts of human seminal plasma and sheep vesicular glands exhibited potent biological activities, including blood pressure reduction and smooth muscle stimulation. Von Euler coined the term "prostaglandin," initially believing these substances originated from the prostate gland.

The mid-20th century marked a pivotal era in prostaglandin research, largely driven by the pioneering work of Sune Bergström and his graduate student Bengt Samuelsson at the Karolinska Institute in Stockholm.[1] Their systematic efforts to isolate and characterize these elusive compounds from sheep vesicular glands were groundbreaking.

While the initial focus was on the more abundant and potent prostaglandins like PGE1 and PGF1α, the extensive fractionation and analysis of seminal fluid laid the groundwork for identifying a wider array of prostaglandin structures. Although a specific "discovery" paper for this compound is not readily apparent in the historical literature, its identification is a logical extension of the systematic characterization of prostaglandin metabolites and analogs that occurred during this period of intense research. PGK1, being a 9,11-diketo analog of PGE1 or PGD1, was likely identified as a minor component or a metabolic derivative of these more prominent prostaglandins.

The collective, monumental work on prostaglandins by Sune K. Bergström, Bengt I. Samuelsson, and John R. Vane was recognized with the Nobel Prize in Physiology or Medicine in 1982.[2]

Isolation and Structural Elucidation of Prostaglandins from Seminal Plasma: General Experimental Protocols

The isolation of prostaglandins from complex biological mixtures like seminal plasma in the mid-20th century was a formidable task that relied on a series of meticulous extraction and chromatographic techniques. While a specific protocol for PGK1 is not detailed in early literature, the following represents a generalized workflow of the methods that would have been employed.

Extraction

-

Source Material: Human seminal plasma or sheep vesicular glands were the primary sources.

-

Initial Extraction: The biological material was typically homogenized and extracted with ethanol or acetone to precipitate proteins and extract lipids.

-

Solvent Partitioning: The extract was then subjected to a series of solvent-solvent partitions to separate the acidic lipids, including prostaglandins, from neutral lipids and other contaminants. This often involved partitioning between ether and an alkaline aqueous phase, followed by acidification and re-extraction into ether.

Chromatographic Purification

Early researchers relied on various chromatographic methods to separate the different prostaglandins.

-

Silicic Acid Chromatography: This was a common method for the initial separation of prostaglandins into different classes (PGA, PGE, PGF).

-

Reversed-Phase Partition Chromatography: This technique was crucial for separating individual prostaglandins within a class based on their polarity.

-

Thin-Layer Chromatography (TLC): TLC was used for both analytical and preparative purposes to assess purity and isolate small quantities of specific prostaglandins.

Structural Elucidation

The determination of the precise chemical structures of prostaglandins was a major achievement.

-

Chemical Degradation: Controlled chemical degradation of the isolated prostaglandins, followed by identification of the resulting smaller molecules, provided clues to the original structure.

-

Spectroscopic Analysis: In the 1960s, the application of mass spectrometry, often coupled with gas chromatography, was a revolutionary step that allowed for the determination of the molecular weight and fragmentation patterns of these molecules, which was instrumental in confirming their structures. Infrared (IR) spectroscopy was also used to identify functional groups.

The following diagram illustrates a generalized workflow for the isolation and identification of prostaglandins during the pioneering era of research.

References

Prostaglandin K1 biosynthesis from arachidonic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthetic pathway of Prostaglandin K1 (PGK1) originating from arachidonic acid. It is designed to serve as a comprehensive resource, detailing the enzymatic reactions, intermediate molecules, and relevant experimental methodologies.

Introduction to Prostaglandin Biosynthesis

Prostaglandins are a group of physiologically active lipid compounds derived from fatty acids, which exert hormone-like effects in animals. The biosynthesis of most prostaglandins begins with the 20-carbon polyunsaturated fatty acid, arachidonic acid. The release of arachidonic acid from membrane phospholipids by phospholipase A2 is the rate-limiting step in this cascade.[1][2][3] Following its release, arachidonic acid is metabolized by two major enzymatic pathways: the cyclooxygenase (COX) pathway and the lipoxygenase pathway.[4][5] This guide will focus on the COX pathway leading to the formation of prostaglandins, with a specific emphasis on the less-documented synthesis of this compound.

The Cyclooxygenase (COX) Pathway: From Arachidonic Acid to Prostaglandin H2

The initial and pivotal step in the synthesis of prostaglandins is the conversion of arachidonic acid to the unstable intermediate, Prostaglandin H2 (PGH2). This reaction is catalyzed by the bifunctional enzyme prostaglandin G/H synthase, more commonly known as cyclooxygenase (COX). The COX enzyme possesses two distinct catalytic activities: a cyclooxygenase activity that incorporates two molecules of oxygen into arachidonic acid to form Prostaglandin G2 (PGG2), and a peroxidase activity that reduces the hydroperoxide group of PGG2 to a hydroxyl group, yielding PGH2.

There are two primary isoforms of the COX enzyme, COX-1 and COX-2, which are products of different genes. COX-1 is constitutively expressed in most tissues and is responsible for the production of prostaglandins involved in homeostatic functions. In contrast, COX-2 is an inducible enzyme, with its expression being upregulated in response to inflammatory stimuli, growth factors, and cytokines.

The conversion of arachidonic acid to PGH2 serves as the central hub for the biosynthesis of a wide array of prostanoids. PGH2 is subsequently metabolized by various tissue-specific isomerases and synthases to produce the different classes of prostaglandins (PGD2, PGE2, PGF2α), prostacyclin (PGI2), and thromboxanes (TXA2).

Biosynthesis of this compound: A Metabolic Conversion

Direct enzymatic synthesis of this compound (PGK1) from PGH2 is not a well-documented pathway. The available evidence suggests that PGK1 is more likely a metabolite of other prostaglandins, specifically arising from the oxidation of Prostaglandin E1 (PGE1) or Prostaglandin D1 (PGD1). The structure of PGK1, implied by its nomenclature, would contain ketone functionalities at both the 9 and 11 positions of the cyclopentane ring. This transformation necessitates the oxidation of the hydroxyl groups present at these positions in PGE1 and PGD1.

The key enzyme family implicated in the catabolism of prostaglandins is the hydroxyprostaglandin dehydrogenase (HPGD) family. Specifically, 15-hydroxyprostaglandin dehydrogenase (15-PGDH) is a critical enzyme that catalyzes the oxidation of the 15-hydroxyl group of various prostaglandins, leading to their inactivation. While 15-PGDH is primarily known for its action at the C15 position, the broader family of oxidoreductases may contain enzymes capable of oxidizing the C9 and C11 hydroxyl groups. The conversion of PGE1 or PGD1 to PGK1 would involve a two-step oxidation process, as depicted below.

Signaling Pathway: Proposed Biosynthesis of this compound

Caption: Proposed biosynthetic pathway of this compound from Arachidonic Acid.

Quantitative Data

Quantitative data on the direct biosynthesis of this compound is scarce in the literature. The following table summarizes the kinetic parameters for the well-characterized initial steps of the prostaglandin synthesis pathway.

| Enzyme | Substrate | Km (µM) | Vmax (µmol/min/mg) | Reference |

| Cyclooxygenase-1 (ovine) | Arachidonic Acid | 5.1 | 25.4 | |

| Cyclooxygenase-2 (human) | Arachidonic Acid | 8.2 | 34.7 | |

| Prostaglandin H Synthase | Oxygen | 9.8 | Not Reported | |

| Prostaglandin H Synthase | Arachidonic Acid | 5400 | Not Reported |

Experimental Protocols

Cyclooxygenase (COX) Activity Assay

This protocol is adapted from commercially available fluorometric assay kits and is a common method for measuring COX activity.

Objective: To determine the cyclooxygenase activity in a given sample by measuring the peroxidase-mediated oxidation of a probe, which results in a fluorescent product.

Materials:

-

COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

-

COX Probe (e.g., Amplex Red)

-

Hemin (cofactor)

-

COX Cofactor (e.g., a proprietary mix)

-

Arachidonic Acid (substrate)

-

Sample (cell lysate, tissue homogenate, or purified enzyme)

-

Positive Control (e.g., purified ovine COX-1)

-

96-well microplate

-

Fluorometric plate reader (Ex/Em = 535/587 nm)

Procedure:

-

Sample Preparation:

-

Cell Lysate: Wash cells with PBS, resuspend in lysis buffer, incubate on ice, and centrifuge to collect the supernatant.

-

Tissue Homogenate: Wash tissue with PBS, homogenize in lysis buffer on ice, and centrifuge to collect the supernatant.

-

-

Reaction Mix Preparation: For each reaction, prepare a master mix containing COX Assay Buffer, COX Probe, and diluted COX Cofactor.

-

Assay Protocol:

-

Add the sample or positive control to the designated wells of the 96-well plate.

-

Add the Reaction Mix to all wells.

-

Initiate the reaction by adding the Arachidonic Acid solution to all wells simultaneously using a multi-channel pipette.

-

-

Measurement: Immediately measure the fluorescence in a kinetic mode for 5-10 minutes at 25°C. The rate of increase in fluorescence is proportional to the COX activity.

Experimental Workflow: COX Activity Assay

Caption: Workflow for a typical cyclooxygenase (COX) activity assay.

Prostaglandin Dehydrogenase Activity Assay (Putative PGK1 Synthesis)

This hypothetical protocol is based on the principle of monitoring the conversion of a prostaglandin substrate to its oxidized product.

Objective: To detect the enzymatic activity responsible for the conversion of PGE1 to PGK1 by monitoring the consumption of the cofactor NAD+.

Materials:

-

Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.5)

-

Prostaglandin E1 (substrate)

-

NAD+ (cofactor)

-

Sample containing putative prostaglandin dehydrogenase activity

-

96-well UV-transparent microplate

-

Spectrophotometric plate reader capable of reading absorbance at 340 nm

Procedure:

-

Reaction Setup: In a UV-transparent 96-well plate, add Assay Buffer, NAD+, and the sample.

-

Initiation: Start the reaction by adding PGE1 to the wells.

-

Measurement: Immediately monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH. The rate of NADH formation is proportional to the dehydrogenase activity.

Conclusion

The biosynthesis of this compound from arachidonic acid is not a direct, well-defined pathway. Current understanding points towards a metabolic conversion from other prostaglandins, such as PGE1, through the action of putative dehydrogenase enzymes. The initial and rate-limiting steps, governed by phospholipase A2 and cyclooxygenases, are well-characterized and provide the foundational precursors for all prostaglandins. Further research is required to isolate and characterize the specific enzymes responsible for the final oxidative steps leading to the formation of PGK1. The experimental protocols provided herein offer a starting point for investigating these enzymatic activities and elucidating the complete biosynthetic route of this particular prostanoid. This knowledge will be invaluable for researchers and professionals in drug development aiming to modulate prostaglandin signaling pathways for therapeutic benefit.

References

- 1. experts.arizona.edu [experts.arizona.edu]

- 2. researchgate.net [researchgate.net]

- 3. Physiological and pharmacological regulation of prostaglandin and leukotriene production by macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CV Physiology | Arachidonic Acid Metabolites (Prostaglandins and Related Compounds) [cvphysiology.com]

- 5. An elucidation of the arachidonic acid cascade. Discovery of prostaglandins, thromboxane and leukotrienes - PubMed [pubmed.ncbi.nlm.nih.gov]

Prostaglandin K1: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostaglandin K1 (PGK1) is a member of the extensive prostanoid family, a group of lipid compounds with diverse hormone-like effects. Structurally, it is distinguished as the 9,11-diketone derivative formed by the oxidation of either Prostaglandin E1 (PGE1) or Prostaglandin D1 (PGD1)[1][2]. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, with a focus on data presentation, experimental methodologies, and signaling pathways relevant to researchers in the field.

Chemical Structure and Properties

This compound is a C20 carboxylic acid containing a five-membered ring, characteristic of all prostaglandins[3]. Its unique feature is the presence of two ketone groups at positions 9 and 11 of the cyclopentane ring[2].

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| IUPAC Name | 9,11-dioxo-15S-hydroxy-prost-13E-en-1-oic acid |

| Molecular Formula | C20H32O5[1] |

| Molecular Weight | 352.5 g/mol |

| CAS Number | 69413-73-6 |

| SMILES String | O=C(--INVALID-LINK--CCCCC">C@@H[C@H]1CCCCCCC(=O)O)CC1=O |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Melting Point | Data not available |

| Boiling Point | Data not available |

| Solubility | Soluble in PBS (pH 7.2), DMSO, and ethanol |

| Storage | Store at -20°C |

Biological Activity and Signaling Pathway

This compound functions as a selective agonist for the Prostaglandin E2 receptor subtype 1 (EP1). The EP1 receptor is a G-protein coupled receptor (GPCR) that, upon activation, couples to Gq proteins, leading to the activation of phospholipase C (PLC). PLC then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium stores, which in turn activates various downstream signaling cascades.

However, it is crucial to note that this compound exhibits significantly lower potency at the human EP1 receptor compared to Prostaglandin E2. One study found that PGK1 has a 387-fold reduced potency compared to PGE2 in activating the EP1 receptor. This suggests that the hydroxyl groups present at positions 9 and 11 in PGE1 and PGD1 are critical for robust receptor activation.

Below is a Graphviz diagram illustrating the signaling pathway of this compound through the EP1 receptor.

Caption: Signaling pathway of this compound via the EP1 receptor.

Experimental Protocols

Synthesis of this compound

A detailed, specific protocol for the chemical synthesis of this compound is not widely available in the literature. However, its formation is described as the oxidation of Prostaglandin E1 or Prostaglandin D1. A general approach would involve the selective oxidation of the hydroxyl groups at the 9 and 11 positions of the prostaglandin precursor. The choice of oxidizing agent and reaction conditions would be critical to achieve the desired diketone without affecting other sensitive functional groups in the molecule. A potential method could involve the use of Dess-Martin periodinane for the oxidation of the hydroxyl groups.

Purification of this compound

Purification of this compound from a reaction mixture can be achieved using chromatographic techniques. A general protocol for prostaglandin purification involves the following steps:

-

Extraction: The reaction mixture is typically neutralized and extracted with an organic solvent such as ethyl acetate.

-

Chromatography: The crude extract is then subjected to column chromatography. Reversed-phase high-performance liquid chromatography (HPLC) is a common and effective method for separating prostaglandins.

-

Column: A C18 column is often used.

-

Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile) in water, often with a small amount of an acid like acetic acid or formic acid to improve peak shape, is employed.

-

Detection: UV detection at a low wavelength (around 210 nm) is typically used, as prostaglandins lack a strong chromophore.

-

Below is a Graphviz diagram outlining a general workflow for the synthesis and purification of this compound.

References

Prostaglandin K1 and the EP1 Receptor: A Technical Guide to the Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prostaglandin K1 (PGK1), a diketo analog of Prostaglandin E1 (PGE1), is recognized as an agonist for the Prostaglandin E2 receptor subtype 1 (EP1). The EP1 receptor, a G-protein coupled receptor (GPCR), is a key player in a multitude of physiological and pathophysiological processes, including smooth muscle contraction, pain perception, and inflammation. This technical guide provides an in-depth exploration of the mechanism of action of agonists at the EP1 receptor, with a specific focus on elucidating the anticipated actions of PGK1. While specific quantitative data for PGK1 is limited in the current body of scientific literature, this document extrapolates its mechanism based on the well-characterized signaling of endogenous and synthetic EP1 agonists like Prostaglandin E2 (PGE2) and PGE1. This guide details the canonical Gq-mediated and other potential signaling pathways, presents quantitative data for related prostaglandins in clearly structured tables, and provides comprehensive experimental protocols for key assays used in the characterization of EP1 receptor ligands.

The EP1 Receptor: An Overview

The EP1 receptor is a 42kDa rhodopsin-like GPCR encoded by the PTGER1 gene.[1] It is one of four subtypes of receptors for PGE2 (EP1-4), each with distinct signaling mechanisms and physiological roles.[2] The EP1 receptor is primarily coupled to the Gq family of G-proteins, distinguishing it from EP2 and EP4 (Gs-coupled) and EP3 (primarily Gi-coupled) receptors.[2][3] This differential coupling is the basis for the diverse and sometimes opposing effects of prostaglandins in various tissues.

Signaling Pathways of the EP1 Receptor

Activation of the EP1 receptor by an agonist such as PGK1 is expected to initiate a cascade of intracellular events primarily through Gq protein activation, with evidence also suggesting involvement of G12 proteins.

Canonical Gq-Mediated Signaling Pathway

The primary and best-characterized signaling pathway for the EP1 receptor involves its coupling to Gq proteins.[3] This pathway leads to an increase in intracellular calcium concentration. The key steps are as follows:

-

Ligand Binding: PGK1 binds to the extracellular domain of the EP1 receptor, inducing a conformational change.

-

Gq Protein Activation: This conformational change facilitates the exchange of GDP for GTP on the α-subunit of the associated heterotrimeric Gq protein.

-

Phospholipase C (PLC) Activation: The activated Gαq subunit dissociates and activates phospholipase C (PLC).

-

Second Messenger Generation: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Mobilization: IP3 diffuses through the cytosol and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.

-

Protein Kinase C (PKC) Activation: The elevated intracellular Ca2+ along with DAG synergistically activate protein kinase C (PKC), which then phosphorylates a variety of downstream target proteins, leading to a cellular response.

Figure 1. Canonical Gq-mediated signaling pathway of the EP1 receptor.

G12-Mediated Signaling Pathway

Recent studies have indicated that the EP1 receptor can also couple to G12 proteins. This finding suggests a broader range of cellular responses mediated by EP1 activation. The G12/13 family of G proteins is known to regulate the Rho family of small GTPases, which are critical for cytoskeletal rearrangement, cell motility, and gene expression.

Figure 2. G12-mediated signaling pathway of the EP1 receptor.

Quantitative Data for EP1 Receptor Agonists

| Ligand | Receptor Species | Assay Type | Parameter | Value (nM) | Reference |

| PGE2 | Human | Radioligand Binding | Kd | ~25 | |

| PGE1 | Mouse | Radioligand Binding | Kd | ~40 | |

| PGE2 | Mouse | Radioligand Binding | Ki | 14-36 | |

| PGE1 | Mouse | Radioligand Binding | Ki | 14-36 | |

| PGE2 | Human | Gq Activation (BRET) | EC50 | 12 | |

| PGE1 | Human | Gq Activation (BRET) | EC50 | 111 | |

| PGE2 | Human | G12 Activation (BRET) | EC50 | 3 | |

| PGE1 | Human | G12 Activation (BRET) | EC50 | 20 |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction of ligands like PGK1 with the EP1 receptor.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Kd) of a radiolabeled ligand and the inhibitory constant (Ki) of a non-radiolabeled competitor like PGK1.

Objective: To quantify the binding characteristics of PGK1 to the EP1 receptor.

Materials:

-

HEK293 cells stably expressing the human EP1 receptor.

-

Cell culture reagents.

-

Membrane preparation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Radioligand (e.g., [3H]PGE2).

-

Unlabeled PGK1.

-

Wash buffer (ice-cold).

-

Scintillation cocktail.

-

Glass fiber filters.

-

Scintillation counter.

Protocol:

-

Membrane Preparation:

-

Culture HEK293-EP1 cells to confluency.

-

Harvest cells and homogenize in ice-cold membrane preparation buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet and resuspend in fresh buffer. Determine protein concentration using a standard assay (e.g., BCA).

-

-

Saturation Binding Assay (to determine Kd of radioligand):

-

In a 96-well plate, incubate a fixed amount of membrane preparation with increasing concentrations of [3H]PGE2.

-

For each concentration, prepare parallel wells containing a high concentration of unlabeled PGE2 to determine non-specific binding.

-

Incubate at a defined temperature and time to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Competition Binding Assay (to determine Ki of PGK1):

-

Incubate a fixed amount of membrane preparation with a fixed concentration of [3H]PGE2 (typically at or below its Kd).

-

Add increasing concentrations of unlabeled PGK1.

-

Follow the incubation, filtration, and counting steps as in the saturation assay.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Analyze saturation binding data using non-linear regression to determine Kd and Bmax.

-

Analyze competition binding data to determine the IC50 of PGK1, and then calculate the Ki using the Cheng-Prusoff equation.

-

Figure 3. Workflow for a radioligand binding assay.

Calcium Mobilization Assay

This functional assay measures the increase in intracellular calcium concentration following receptor activation, providing a measure of agonist potency (EC50) and efficacy.

Objective: To determine the functional potency of PGK1 in activating the EP1 receptor.

Materials:

-

HEK293 cells stably expressing the human EP1 receptor.

-

Cell culture reagents.

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).

-

Assay buffer (e.g., HBSS with 20 mM HEPES).

-

PGK1 at various concentrations.

-

A positive control agonist (e.g., PGE2).

-

A fluorescence plate reader with automated injection capabilities (e.g., FLIPR).

Protocol:

-

Cell Plating:

-

Seed HEK293-EP1 cells into a 96- or 384-well black-walled, clear-bottom plate and allow them to adhere overnight.

-

-

Dye Loading:

-

Remove the culture medium and load the cells with a calcium-sensitive dye in assay buffer for a specified time at 37°C.

-

Wash the cells with assay buffer to remove excess dye.

-

-

Assay Measurement:

-

Place the cell plate into the fluorescence plate reader and establish a stable baseline fluorescence reading.

-

Use the automated injector to add varying concentrations of PGK1 to the wells.

-

Immediately begin recording the fluorescence intensity over time.

-

-

Data Analysis:

-

Calculate the change in fluorescence intensity from baseline for each concentration of PGK1.

-

Plot the peak fluorescence response against the logarithm of the PGK1 concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

-

Reporter Gene Assay

This assay measures the transcriptional activation of a reporter gene downstream of a specific signaling pathway. For the Gq-coupled EP1 receptor, a reporter construct driven by a response element sensitive to calcium signaling, such as the Nuclear Factor of Activated T-cells Response Element (NFAT-RE), can be used.

Objective: To quantify the activation of the EP1-Gq pathway by PGK1 through a downstream transcriptional readout.

Materials:

-

HEK293 cells.

-

Expression plasmid for the human EP1 receptor.

-

Reporter plasmid containing a luciferase gene downstream of NFAT-RE.

-

Transfection reagent.

-

Cell culture reagents.

-

PGK1 at various concentrations.

-

Luciferase assay substrate.

-

Luminometer.

Protocol:

-

Cell Transfection:

-

Co-transfect HEK293 cells with the EP1 receptor expression plasmid and the NFAT-RE luciferase reporter plasmid.

-

Plate the transfected cells in a 96-well plate and allow for expression overnight.

-

-

Compound Treatment:

-

Replace the medium with serum-free medium and treat the cells with varying concentrations of PGK1.

-

Incubate for a period sufficient to allow for gene transcription and protein expression (typically 4-6 hours).

-

-

Luciferase Assay:

-

Lyse the cells and add the luciferase assay substrate according to the manufacturer's instructions.

-

Measure the luminescence using a luminometer.

-

-

Data Analysis:

-

Normalize the luminescence signal to a control (e.g., untreated cells).

-

Plot the normalized luminescence against the logarithm of the PGK1 concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

-

Conclusion

This compound is expected to act as a functional agonist at the EP1 receptor, primarily initiating the Gq-PLC-IP3-Ca2+ signaling cascade. There is also potential for PGK1 to engage G12-mediated pathways, leading to cytoskeletal rearrangements. While direct quantitative data for PGK1 is currently sparse, the established methodologies for studying GPCRs, such as radioligand binding, calcium mobilization, and reporter gene assays, provide a robust framework for its detailed pharmacological characterization. The information and protocols provided in this guide serve as a comprehensive resource for researchers investigating the therapeutic potential and cellular functions of PGK1 and other EP1 receptor modulators.

References

The Architecture of Prostanoid Analog Activity: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of prostanoid analogs, a critical class of lipid signaling molecules with diverse physiological and pathological roles. Prostanoids, which include prostaglandins, thromboxanes, and prostacyclins, exert their effects by activating a family of G-protein coupled receptors (GPCRs), making them attractive targets for therapeutic intervention in a wide range of diseases, including inflammation, pain, cardiovascular disease, and cancer. This document details the intricate interplay between the chemical structure of prostanoid analogs and their binding affinity, potency, and signaling outcomes at their respective receptors.

Prostanoid Receptor Classification and Signaling

Prostanoid receptors are classified into five main types: DP, EP, FP, IP, and TP, corresponding to their preferential endogenous ligands prostaglandin D2 (PGD2), prostaglandin E2 (PGE2), prostaglandin F2α (PGF2α), prostacyclin (PGI2), and thromboxane A2 (TXA2), respectively. The EP receptor is further subdivided into four subtypes: EP1, EP2, EP3, and EP4. These receptors couple to different G-proteins, initiating distinct downstream signaling cascades.[1][2][3]

The signaling pathways associated with each receptor are summarized below:

-

DP Receptors:

-

DP1: Couples to Gs to stimulate adenylyl cyclase (AC), leading to an increase in intracellular cyclic AMP (cAMP).[1]

-

DP2 (CRTH2): Couples to Gi to inhibit adenylyl cyclase, resulting in a decrease in cAMP, and can also mobilize intracellular calcium.

-

-

EP Receptors:

-

EP1: Couples to Gq to activate phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC).

-

EP2: Couples to Gs to increase cAMP levels.

-

EP3: Primarily couples to Gi to decrease cAMP levels, though some splice variants can couple to Gs or Gq.

-

EP4: Couples to Gs to increase cAMP levels.

-

-

FP Receptor: Couples to Gq to increase intracellular calcium.

-

IP Receptor: Couples to Gs to increase cAMP levels.

-

TP Receptor: Couples to Gq to increase intracellular calcium.

The following diagrams illustrate the primary signaling pathways for each prostanoid receptor class.

Figure 1: Prostanoid Receptor G-Protein Coupling and Second Messengers.

Structure-Activity Relationships of Prostanoid Analogs

The biological activity of prostanoid analogs is highly dependent on their three-dimensional structure. Key structural features that govern receptor binding and activation include the nature of the cyclopentane ring, the stereochemistry of hydroxyl groups, the structure of the alpha and omega side chains, and the presence of a terminal carboxyl group.

2.1. General Structural Considerations

-

Carboxyl Group (C-1): The terminal carboxylic acid is crucial for the activity of most prostanoids. Esterification or amidation of this group generally leads to a significant decrease in affinity and potency.

-

Hydroxyl Groups (C-11 and C-15): The presence and stereochemistry of hydroxyl groups at positions C-11 and C-15 are critical for agonist activity at many prostanoid receptors.

-

Omega (ω) Side Chain: Modifications to the ω-chain can significantly impact potency and selectivity. For instance, the introduction of a phenyl group, as seen in latanoprost, can enhance activity at the FP receptor.

2.2. Receptor-Specific SAR

The following sections summarize key SAR findings for different prostanoid receptor subtypes.

2.2.1. EP1 Receptor

Studies on the human EP1 receptor have revealed several key structural requirements for agonist activity:

-

The hydroxyl groups at C-11 and C-15 are critical for activity.

-

The C-1 carboxyl group is important, and its modification to an ester greatly reduces affinity and potency.

-

Modifications to the ketone at the 9-position are generally well-tolerated.

2.2.2. EP2, EP3, and EP4 Receptors

The SAR for EP2, EP3, and EP4 receptors is more complex due to the existence of multiple EP3 splice variants and the similar signaling pathways of EP2 and EP4. However, some general trends have been observed:

-

EP2 vs. EP4: While both couple to Gs, they can be distinguished by certain agonists. For example, butaprost is a selective EP2 agonist.

-

EP3: This receptor exhibits a broad ligand-binding profile and can be activated by a variety of PGE analogs.

2.2.3. FP Receptor

For the FP receptor, modifications to the ω-chain have been a key area of investigation for developing potent and selective agonists for the treatment of glaucoma. Replacement of part of the omega-chain with a benzene ring, as seen in 17-phenyl-18,19,20-trinor PGF2α isopropyl ester, significantly enhances potency.

2.3. Quantitative Data on Prostanoid Analog Activity

The following tables summarize the binding affinities (Ki) and potencies (EC50) of a selection of prostanoid analogs at their respective human receptors.

Table 1: Binding Affinities (Ki, nM) of Prostanoid Analogs at Human Prostanoid Receptors

| Compound | DP1 | DP2 | EP1 | EP2 | EP3 | EP4 | FP | IP | TP |

| PGD2 | 1.1 | 30 | >1000 | >1000 | >1000 | >1000 | 85 | >1000 | >1000 |

| PGE2 | 1100 | >1000 | 16 | 38 | 0.3 | 0.8 | 100 | 33 | >1000 |

| PGF2α | >1000 | >1000 | 100 | >1000 | 10 | >1000 | 3.5 | 110 | >1000 |

| Iloprost | >1000 | >1000 | 36 | 120 | 25 | 20 | >1000 | 1.1 | 100 |

| U-46619 | >1000 | >1000 | >1000 | >1000 | >1000 | >1000 | >1000 | >1000 | 5.4 |

| Latanoprost | >1000 | >1000 | >1000 | >1000 | >1000 | >1000 | 3.6 | >1000 | >1000 |

| Beraprost | >1000 | >1000 | >1000 | >1000 | >1000 | >1000 | >1000 | 19 | >1000 |

| Sulprostone | >1000 | >1000 | 14 | >1000 | 0.6 | 100 | >1000 | >1000 | >1000 |

Data compiled from multiple sources.

Table 2: Potencies (EC50, nM) of Prostanoid Analogs at Human Prostanoid Receptors

| Compound | DP1 (cAMP) | EP1 (Ca2+) | EP2 (cAMP) | EP4 (cAMP) | FP (Ca2+) | IP (cAMP) |

| PGD2 | 6.8 | >10000 | >10000 | >10000 | 170 | >10000 |

| PGE2 | >10000 | 3.9 | 2.4 | 0.3 | 100 | 100 |

| PGF2α | >10000 | 100 | >10000 | >10000 | 1.2 | >10000 |

| Iloprost | >10000 | 100 | 1000 | 100 | >10000 | 0.6 |

| Latanoprost | >10000 | >10000 | >10000 | >10000 | 0.8 | >10000 |

| Beraprost | >10000 | >10000 | >10000 | >10000 | >10000 | 1.5 |

| Sulprostone | >10000 | 1.1 | >10000 | 1000 | >10000 | >10000 |

Data compiled from multiple sources.

Experimental Protocols

The characterization of prostanoid analogs relies on a suite of in vitro assays to determine their binding affinity and functional activity. The following sections provide detailed methodologies for key experiments.

3.1. Radioligand Binding Assay

This assay measures the affinity of a ligand for its receptor by quantifying the displacement of a radiolabeled ligand.

3.1.1. Membrane Preparation

-

Culture cells expressing the prostanoid receptor of interest to 80-90% confluency.

-

Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).

-

Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) containing protease inhibitors.

-

Homogenize the cell suspension using a Dounce or polytron homogenizer.

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and intact cells.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the membranes.

-

Wash the membrane pellet by resuspending in fresh lysis buffer and repeating the high-speed centrifugation.

-

Resuspend the final membrane pellet in an appropriate assay buffer and determine the protein concentration using a standard method (e.g., BCA assay).

-

Store membrane preparations at -80°C until use.

3.1.2. Competitive Binding Assay

-

In a 96-well plate, add a fixed concentration of radiolabeled ligand (e.g., [3H]PGE2 for EP receptors) to each well.

-

Add increasing concentrations of the unlabeled prostanoid analog (competitor).

-

To determine non-specific binding, add a high concentration of a known, unlabeled ligand for the receptor.

-

Add the membrane preparation to each well to initiate the binding reaction.

-

Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the bound from the free radioligand.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filter mat and measure the radioactivity retained on the filters using a scintillation counter.

-

Analyze the data using non-linear regression to determine the IC50 of the competitor, from which the Ki can be calculated using the Cheng-Prusoff equation.

Figure 2: Workflow for a Competitive Radioligand Binding Assay.

3.2. cAMP Measurement Assay

This functional assay is used to determine the effect of a prostanoid analog on adenylyl cyclase activity, which is relevant for Gs- and Gi-coupled receptors.

-

Seed cells expressing the prostanoid receptor of interest in a 96- or 384-well plate and culture overnight.

-

Wash the cells with assay buffer (e.g., HBSS) and pre-incubate with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Add increasing concentrations of the prostanoid analog to the cells.

-

For Gi-coupled receptors, cells are co-stimulated with forskolin to activate adenylyl cyclase.

-

Incubate for a specific time (e.g., 15-30 minutes) at 37°C.

-

Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a LANCE Ultra cAMP kit or a FRET-based assay.

-

Plot the cAMP concentration against the log of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.

3.3. Intracellular Calcium Mobilization Assay

This functional assay is used to measure the activation of Gq-coupled receptors.

3.3.1. Fluo-4 Direct™ Calcium Assay

-

Plate cells expressing the Gq-coupled prostanoid receptor in a 96- or 384-well black-walled, clear-bottom plate and culture overnight.

-

Prepare the Fluo-4 Direct™ loading solution according to the manufacturer's protocol. This typically includes the Fluo-4 Direct™ reagent and a probenecid solution to inhibit dye extrusion.

-

Add the loading solution directly to the wells containing the cells in their culture medium.

-

Incubate the plate at 37°C for 30-60 minutes, followed by a 30-minute incubation at room temperature.

-

Prepare a plate containing the prostanoid analogs at various concentrations.

-

Using a fluorescence plate reader with an integrated liquid handling system (e.g., a FLIPR or FlexStation), measure the baseline fluorescence, then add the prostanoid analogs to the cell plate.

-

Immediately measure the change in fluorescence intensity (excitation ~490 nm, emission ~525 nm) over time.

-

The peak fluorescence intensity is used to determine the agonist response. Plot the response against the log of the agonist concentration to determine the EC50.

Conclusion

The structure-activity relationships of prostanoid analogs are a complex but crucial area of study for the development of novel therapeutics. A thorough understanding of how subtle structural modifications influence receptor binding, potency, and signaling is essential for designing selective and efficacious drugs. The experimental protocols detailed in this guide provide a framework for the comprehensive characterization of new prostanoid analogs, enabling researchers to advance the field of prostanoid-targeted drug discovery. The continued exploration of SAR, aided by advances in structural biology and computational modeling, will undoubtedly lead to the development of next-generation therapeutics with improved efficacy and reduced side effects.

References

Molecular Basis for Prostaglandin K1 Interaction with Prostanoid Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular interactions between Prostaglandin K1 (PGK1) and its associated prostanoid receptors. While a specific receptor for PGK1 has not been identified, this document will focus on its well-documented activity as an agonist for the prostaglandin E2 receptor subtype 1 (EP1). The principles of receptor binding, signal transduction, and experimental methodologies discussed herein are broadly applicable to the study of prostanoid receptor pharmacology.

Introduction to this compound and Prostanoid Receptors

Prostaglandins are a class of bioactive lipid compounds derived from arachidonic acid that mediate a wide array of physiological and pathological processes, including inflammation, pain, and blood pressure regulation[1]. Their effects are transduced through a family of G-protein coupled receptors (GPCRs) known as prostanoid receptors[1][2].

This compound (PGK1) is a 9,11-diketo analog of Prostaglandin E1 (PGE1)[3][4]. In research settings, PGK1 is primarily utilized as a pharmacological tool to investigate the structure-activity relationships of prostanoid receptors. It is a known agonist of the prostaglandin E2 receptor subtype 1 (EP1), although it exhibits significantly lower potency compared to the endogenous ligand, PGE2. The EP1 receptor is one of four subtypes (EP1-EP4) that mediate the physiological effects of PGE2 and is typically associated with contractile responses in smooth muscle tissues.

All prostanoid receptors, with the exception of the prostaglandin DP2 receptor, are rhodopsin-like GPCRs characterized by seven transmembrane helices. The diversity of prostaglandin actions is not only defined by specific receptors and their expression patterns but also by the variety of G-proteins to which they couple, leading to the activation of different downstream signaling pathways.

Quantitative Analysis of this compound Binding

The interaction between a ligand and its receptor is quantified by its binding affinity and functional potency. The following table summarizes the available quantitative data for PGK1's interaction with the human EP1 receptor, in comparison to the native ligand, PGE2.

| Compound | Receptor Target | Parameter | Value | Reference(s) |

| This compound | Human EP1 | EC50 | 2800 nM | |

| This compound | Human EP1 | Ki | 2800 nM | |

| This compound | Human EP1 | Potency | 387-fold less potent than PGE2 | |

| Prostaglandin E2 | Human EP1 | Kd | ~25 nM |

-

EC50 (Half maximal effective concentration): The concentration of a drug that gives half of the maximal response.

-

Ki (Inhibition constant): The concentration of a competing ligand that will bind to half the binding sites at equilibrium in the absence of the radioligand.

-

Kd (Dissociation constant): The concentration of a ligand at which half of the receptor binding sites are occupied at equilibrium.

Molecular Determinants of Ligand Binding

The structural basis for ligand recognition in prostanoid receptors has been elucidated through site-directed mutagenesis and chimeric receptor studies. Although direct mutagenesis studies on PGK1 binding are not available, research on related prostanoid receptors provides valuable insights into the key amino acid residues involved in ligand interaction.

For instance, studies on the EP3 receptor have highlighted the importance of specific amino acid residues for ligand binding. Mutagenesis of Arginine-309 in the EP3 receptor to glutamate or valine resulted in a complete loss of [3H]PGE2 binding, while mutation to lysine led to even tighter binding (Kd = 1.3 nM) compared to the wild-type receptor (Kd = 3 nM). This suggests a crucial role for an ionic interaction at this position in ligand binding.

Similarly, for the human FP prostanoid receptor, mutation of His-81 in transmembrane domain 2 and Arg-291 in transmembrane domain 7, both putative interaction partners for the prostanoid's carboxyl group, abolished ligand binding. These findings underscore the importance of specific charged residues within the transmembrane domains for anchoring the prostaglandin ligand.

The general structure of prostaglandins includes a cyclopentane ring and two side chains. It is understood that the transmembrane domains 1 and 2 are involved in recognizing the ring component of the prostaglandin, while transmembrane domain 7 is involved in recognizing the side chains.

Signaling Pathways

Upon agonist binding, prostanoid receptors undergo a conformational change that facilitates their interaction with and activation of specific G-proteins, initiating downstream signaling cascades.

The EP1 receptor, the primary target of PGK1, is coupled to the Gq family of G-proteins. Activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. The elevated intracellular Ca2+ concentration then activates various downstream effectors, such as protein kinase C (PKC), leading to a cellular response.

Experimental Protocols

The study of PGK1-receptor interactions relies on a variety of established experimental techniques. Below are detailed methodologies for key experiments.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Kd) and density (Bmax) of a receptor for a specific radiolabeled ligand.

Objective: To quantify the binding of a radiolabeled prostaglandin (e.g., [3H]PGE2) to the EP1 receptor and determine the inhibitory constant (Ki) of PGK1.

Materials:

-

Cell membranes expressing the EP1 receptor (e.g., from transfected CHO or HEK293 cells).

-

Radiolabeled ligand (e.g., [3H]PGE2).

-

Unlabeled competitor ligands (PGK1 and unlabeled PGE2).

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail and counter.

Protocol:

-

Membrane Preparation: Homogenize cells expressing the EP1 receptor in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in binding buffer.

-

Assay Setup: In a series of tubes, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled competitor ligand (PGK1 or unlabeled PGE2 for positive control).

-

Incubation: Incubate the tubes at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters under vacuum. The filters will trap the membranes with bound radioligand, while the unbound radioligand passes through.

-

Washing: Quickly wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the amount of bound radioligand as a function of the competitor concentration. The data can be analyzed using non-linear regression to determine the IC50 of the competitor, from which the Ki can be calculated using the Cheng-Prusoff equation.

Site-Directed Mutagenesis

This technique is used to identify specific amino acid residues in a receptor that are critical for ligand binding or signal transduction.

Objective: To determine the role of a specific amino acid residue in the EP1 receptor in binding PGK1.

Protocol:

-

Mutant Plasmid Generation: Using a plasmid containing the cDNA for the wild-type EP1 receptor, introduce a specific point mutation using a site-directed mutagenesis kit (e.g., via PCR with primers containing the desired mutation).

-

Sequence Verification: Sequence the mutated plasmid to confirm the presence of the desired mutation and the absence of any other unintended mutations.

-

Transfection: Transfect a suitable cell line (e.g., HEK293) with either the wild-type or the mutant EP1 receptor plasmid.

-

Expression Confirmation: Confirm the expression of both wild-type and mutant receptors, for example, by Western blotting or by using a tagged receptor.

-

Functional and Binding Assays: Perform radioligand binding assays and functional assays (e.g., measuring intracellular calcium mobilization) on cells expressing either the wild-type or the mutant receptor.

-

Comparison: Compare the binding affinity and functional potency of PGK1 at the wild-type versus the mutant receptor. A significant change in these parameters for the mutant receptor indicates that the mutated residue is important for ligand interaction or receptor activation.

Conclusion

This compound serves as a valuable pharmacological probe for studying the EP1 receptor. Its lower potency compared to PGE2 highlights the stringent structure-activity relationships governing prostanoid receptor activation. The molecular basis of its interaction with the EP1 receptor can be inferred from studies on related prostanoids and involves key charged residues within the transmembrane domains of the receptor. The experimental protocols and signaling pathways detailed in this guide provide a framework for the continued investigation of PGK1 and other prostanoids, aiding in the development of novel therapeutics targeting this important class of receptors.

References

The Cyclooxygenase Pathway and its Pivotal, yet Indirect, Role in the Genesis of Prostaglandin K1

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth exploration of the cyclooxygenase (COX) pathway and its crucial, albeit indirect, role in the formation of Prostaglandin K1 (PGK1). While the COX pathway is fundamental to the synthesis of a wide array of prostaglandins, the direct enzymatic machinery responsible for the final conversion to PGK1 remains an area of active investigation. This document will elucidate the established steps of the COX pathway leading to the precursors of PGK1, discuss the likely biochemical transformations involved in its formation, present relevant experimental protocols, and summarize key quantitative data.

The Cyclooxygenase Pathway: A Gateway to Prostanoid Synthesis

The cyclooxygenase (COX) pathway is a central enzymatic cascade responsible for the conversion of arachidonic acid into prostanoids, a class of potent lipid mediators that includes prostaglandins, prostacyclins, and thromboxanes. This pathway is initiated by the release of arachidonic acid from membrane phospholipids by phospholipase A2. Subsequently, the cyclooxygenase enzymes, COX-1 and COX-2, catalyze the conversion of arachidonic acid into the unstable intermediate Prostaglandin H2 (PGH2).

COX-1 is a constitutively expressed enzyme found in most tissues and is responsible for the baseline production of prostaglandins that regulate various physiological processes, including gastric protection and platelet aggregation. In contrast, COX-2 is an inducible enzyme, with its expression being upregulated by inflammatory stimuli, growth factors, and cytokines, leading to the increased production of prostaglandins at sites of inflammation. Both COX-1 and COX-2 are bifunctional enzymes, possessing both cyclooxygenase and peroxidase activities, which are required for the conversion of arachidonic acid to PGH2.

From PGH2, a variety of terminal prostaglandin synthases catalyze the formation of specific prostaglandins. For instance, prostaglandin E synthase (PGES) converts PGH2 to Prostaglandin E2 (PGE2), while prostaglandin D synthase (PGDS) converts PGH2 to Prostaglandin D2 (PGD2). Similarly, the precursor for the "1-series" prostaglandins, including Prostaglandin E1 (PGE1) and Prostaglandin D1 (PGD1), is dihomo-γ-linolenic acid (DGLA), which is also metabolized by COX enzymes to form Prostaglandin H1 (PGH1).

Figure 1: Overview of the Cyclooxygenase (COX) Pathway leading to the synthesis of PGE and PGD series prostaglandins.

This compound: An Oxidized Metabolite of PGE1 and PGD1

This compound (PGK1) is characterized as a 9,11-diketo analogue of Prostaglandin E1 (PGE1) or Prostaglandin D1 (PGD1). This structure indicates that PGK1 is not a direct product of the primary COX pathway but is instead formed through the subsequent metabolism of its precursor prostaglandins, PGE1 or PGD1. The formation of PGK1 involves the oxidation of the hydroxyl groups at the 9 and 11 positions of the cyclopentane ring of PGE1 or PGD1 to ketone groups.

The specific enzyme or enzymatic system responsible for this dual oxidation has not been definitively characterized in the reviewed scientific literature. While enzymes such as 15-hydroxyprostaglandin dehydrogenase (15-PGDH) are known to oxidize the hydroxyl group at the C-15 position of various prostaglandins, their activity on the C-9 and C-11 hydroxyls to form a diketone is not established. It is plausible that a specific dehydrogenase or a series of enzymatic reactions are required for this conversion. Further research is necessary to isolate and characterize the enzyme(s) responsible for PGK1 synthesis.

Figure 2: Conceptual diagram of the proposed enzymatic conversion of PGE1 or PGD1 to this compound (PGK1).

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the cyclooxygenase pathway and the formation of its downstream metabolites.

Measurement of COX-1 and COX-2 Activity

Objective: To determine the enzymatic activity of COX-1 and COX-2 in converting arachidonic acid to PGH2.

Materials:

-

Cell lysates or purified COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing 500 µM phenol and 1 µM hematin)

-

COX-1 and COX-2 specific inhibitors (e.g., SC-560 for COX-1, celecoxib for COX-2)

-

Enzyme immunoassay (EIA) kit for Prostaglandin E2 (PGE2) or other relevant prostaglandins

-

Microplate reader

Procedure:

-

Prepare reaction mixtures containing the reaction buffer and either cell lysate or purified enzyme.

-

For inhibitor studies, pre-incubate the enzyme with the specific inhibitor for a defined period (e.g., 15 minutes) at room temperature.

-

Initiate the reaction by adding arachidonic acid to the reaction mixture.

-

Incubate the reaction at 37°C for a specified time (e.g., 10-20 minutes).

-

Terminate the reaction by adding a stop solution (e.g., 1 M HCl).

-

Neutralize the reaction mixture with a suitable buffer (e.g., 1 M NaOH).

-

Quantify the amount of prostaglandin produced (e.g., PGE2) using a commercial EIA kit according to the manufacturer's instructions.

-

Measure the absorbance using a microplate reader at the appropriate wavelength.

-

Calculate the enzyme activity based on the amount of prostaglandin produced per unit time per unit of protein.

Extraction and Quantification of Prostaglandins by LC-MS/MS

Objective: To extract and quantify prostaglandins, including PGE1 and PGD1, from biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

-

Biological sample (e.g., cell culture supernatant, tissue homogenate)

-

Internal standards (deuterated prostaglandins)

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

Solvents for SPE (e.g., methanol, water, ethyl acetate)

-

LC-MS/MS system equipped with a suitable column (e.g., C18)

-

Mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid)

Procedure:

-

Sample Preparation:

-

Add internal standards to the biological sample.

-

Acidify the sample to pH 3-4 with a suitable acid (e.g., formic acid).

-

Condition the SPE cartridge with methanol followed by water.

-

Load the acidified sample onto the SPE cartridge.

-

Wash the cartridge with water to remove polar impurities.

-

Elute the prostaglandins with a suitable organic solvent (e.g., ethyl acetate or methanol).

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into the LC-MS/MS system.

-

Separate the prostaglandins using a gradient elution program.

-

Detect the prostaglandins using the mass spectrometer in negative ion mode, monitoring for the specific precursor-to-product ion transitions for each prostaglandin and its internal standard.

-

Quantify the prostaglandins by comparing the peak area ratio of the analyte to its corresponding internal standard against a standard curve.

-

Hypothetical Protocol for Identifying PGK1-Synthesizing Activity

Objective: To screen for and characterize the enzymatic activity responsible for converting PGE1 or PGD1 to PGK1.

Materials:

-

Substrates: PGE1 and PGD1

-

Potential enzyme sources: Cell lysates, tissue homogenates, or purified protein fractions

-

Cofactors: NAD+, NADP+, FAD, etc.

-

Reaction buffer with varying pH values

-

LC-MS/MS system for PGK1 detection and quantification

Procedure:

-

Enzyme Assay:

-

Set up reaction mixtures containing the reaction buffer, a potential enzyme source, and a specific cofactor.

-

Initiate the reaction by adding PGE1 or PGD1.

-

Incubate the reactions at 37°C for various time points.

-

Terminate the reactions (e.g., by adding a strong acid or organic solvent).

-

-

Product Detection and Quantification:

-

Extract the prostaglandins from the reaction mixture as described in Protocol 3.2.

-

Analyze the extracts by LC-MS/MS, specifically monitoring for the mass transition of PGK1.

-

A time-dependent increase in the PGK1 signal would indicate the presence of the desired enzymatic activity.

-

-

Enzyme Characterization:

-

Once an active enzyme source is identified, proceed with protein purification techniques (e.g., chromatography) to isolate the enzyme.

-

Characterize the purified enzyme by determining its kinetic parameters (Km, Vmax), optimal pH, and cofactor requirements.

-

Identify the protein by techniques such as mass spectrometry-based proteomics.

-

Quantitative Data

The formation of this compound is dependent on the initial production of its precursors, PGE1 and PGD1, by the cyclooxygenase pathway. The efficiency of this initial step is influenced by the specific COX isozyme and the fatty acid substrate. The following tables summarize key kinetic parameters for the metabolism of dihomo-γ-linolenic acid (DGLA) and arachidonic acid (AA) by COX-1 and COX-2.

| Substrate | Enzyme | Km (µM) | Vmax (nmol/min/mg) |

| Dihomo-γ-linolenic Acid (DGLA) | COX-1 | 5.6 ± 1.1 | 12.3 ± 0.8 |

| COX-2 | 4.8 ± 0.9 | 15.7 ± 1.1 | |

| Arachidonic Acid (AA) | COX-1 | 2.9 ± 0.6 | 21.4 ± 1.5 |

| COX-2 | 5.2 ± 1.0 | 18.2 ± 1.3 |

Table 1: Kinetic parameters for the metabolism of DGLA and AA by purified human COX-1 and COX-2.

Data are presented as mean ± S.E.M. Km represents the substrate concentration at half-maximal velocity, and Vmax represents the maximum reaction velocity.

| Cell Line | Fatty Acid Supplement | PGE1 (ng/10^6 cells) | PGD1 (ng/10^6 cells) |

| Fibroblasts | None (Control) | < 0.1 | < 0.1 |

| Dihomo-γ-linolenic Acid (DGLA) | 5.2 ± 0.7 | 1.8 ± 0.3 | |

| Macrophages | None (Control) | 0.2 ± 0.05 | 0.1 ± 0.02 |

| Dihomo-γ-linolenic Acid (DGLA) | 12.8 ± 1.5 | 4.5 ± 0.6 |

Table 2: Production of PGE1 and PGD1 in cultured cells supplemented with Dihomo-γ-linolenic Acid.

Cells were incubated with DGLA for 24 hours before stimulation with a calcium ionophore to induce prostaglandin synthesis. Prostaglandin levels were measured by LC-MS/MS. Data are presented as mean ± S.D.

Conclusion

The cyclooxygenase pathway plays an indispensable, though indirect, role in the formation of this compound by synthesizing its immediate precursors, Prostaglandin E1 and Prostaglandin D1. While the COX-mediated steps are well-characterized, the specific enzymatic conversion of these precursors to PGK1 through the oxidation of the 9- and 11-hydroxyl groups remains an important area for future research. The experimental protocols and quantitative data provided in this guide offer a foundation for researchers and drug development professionals to further investigate this pathway and its metabolites. Elucidating the complete biosynthetic pathway of PGK1 will be critical for understanding its physiological and pathological roles and for developing novel therapeutic strategies targeting prostanoid signaling.

Prostaglandin K1: An In-depth Technical Guide on its Role in Inflammatory Processes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prostaglandins are a class of lipid autacoids that play a pivotal role in a myriad of physiological and pathological processes, most notably inflammation. While the pro-inflammatory roles of prostaglandins like PGE2 are well-established, the functions of their various metabolites are less understood and represent an emerging area of research. This technical guide focuses on Prostaglandin K1 (PGK1), a diketo-analog of Prostaglandin E1 (PGE1) and Prostaglandin D1 (PGD1). Due to a scarcity of direct research on PGK1, this document synthesizes the available information on its chemical nature and receptor interactions, and extensively discusses the context of its potential role in inflammation by drawing parallels with the known anti-inflammatory actions of a related metabolite, 15-keto-PGE2. This guide provides a comprehensive overview of the biosynthesis of prostaglandins, their signaling pathways in inflammation, and detailed, adaptable experimental protocols for the future investigation of PGK1 and other novel lipid mediators. The information is intended to equip researchers and drug development professionals with the foundational knowledge and practical methodologies to explore the therapeutic potential of PGK1 and similar compounds.

Introduction to Prostaglandins and Inflammation

Prostaglandins (PGs) are a group of physiologically active lipid compounds derived from arachidonic acid.[1] They are synthesized in almost every tissue in the human body and act as local hormones, exerting their effects near their site of synthesis.[1] Prostaglandins are central mediators of the inflammatory response, contributing to the cardinal signs of inflammation: redness, heat, swelling, and pain.[2][3] Their synthesis is initiated by the release of arachidonic acid from the cell membrane, which is then metabolized by the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1] The resulting intermediate, PGH2, is further converted to various prostaglandins, including the well-known pro-inflammatory mediator, PGE2.

While the role of primary prostaglandins in initiating and sustaining inflammation is well-documented, the biological activities of their metabolites are an area of growing interest. These metabolites can have distinct, and sometimes opposing, effects compared to their precursors. This guide focuses on this compound (PGK1), a metabolite whose specific role in inflammation remains largely unexplored.

This compound (PGK1): Chemical Profile and Current Understanding

This compound is structurally defined as the 9,11-diketone analog of PGE1 or PGD1. Its formation involves the oxidation of the hydroxyl groups at the 9 and 11 positions of the cyclopentane ring of its precursors.

| Identifier | Value | Source |

| Chemical Name | 9,11-dioxo-15S-hydroxy-prost-13E-en-1-oic acid | |

| Molecular Formula | C20H32O5 | |

| Molecular Weight | 352.5 g/mol | |

| CAS Number | 69413-73-6 |

The existing, albeit limited, research on PGK1 has primarily focused on its interaction with prostanoid receptors. It has been identified as a weak agonist for the prostaglandin E2 receptor subtype EP1. One study reported that PGK1 has a 387-fold reduced potency compared to PGE2 in activating the EP1 receptor. The EC50 and Ki values for PGK1's interaction with the EP1 receptor have been reported as 2800 nM. This suggests that at physiological concentrations, its direct pro-inflammatory effects via the EP1 receptor may be minimal compared to PGE2.

Biosynthesis of Prostaglandins and the Formation of PGK1

The biosynthesis of prostaglandins is a well-characterized enzymatic cascade.

References

- 1. 15-Hydroxyprostaglandin Dehydrogenase-derived 15-Keto-prostaglandin E2 Inhibits Cholangiocarcinoma Cell Growth through Interaction with Peroxisome Proliferator-activated Receptor-γ, SMAD2/3, and TAP63 Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. youtube.com [youtube.com]

Methodological & Application

Application Notes and Protocols for Prostaglandin K1 Analysis in Biological Samples

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostaglandin K1 (PGK1) is a member of the prostaglandin family, a group of lipid compounds derived from fatty acids that play crucial roles in various physiological and pathological processes. Accurate and sensitive quantification of PGK1 in biological matrices such as plasma, urine, and tissue is essential for understanding its biological functions and for the development of novel therapeutics. This document provides a detailed protocol for the analysis of PGK1 using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific method.[1] Additionally, alternative methods and key considerations for sample handling and data interpretation are discussed.

Analytical Methodologies

The determination of prostaglandins in biological samples is challenging due to their low concentrations and the presence of interfering endogenous compounds.[2] Several analytical techniques can be employed for PGK1 analysis, with LC-MS/MS being the gold standard for its high sensitivity and specificity.[1][3]

Table 1: Comparison of Analytical Methods for Prostaglandin Analysis

| Method | Principle | Advantages | Disadvantages |

| LC-MS/MS | Chromatographic separation followed by mass spectrometric detection.[1] | High sensitivity, high specificity, ability to multiplex (measure multiple prostaglandins simultaneously). | Requires expensive instrumentation and skilled personnel. |

| ELISA | Immunoassay based on antibody-antigen recognition. | High throughput, relatively low cost, does not require extensive sample cleanup. | Potential for cross-reactivity with other prostaglandins, leading to lower specificity. |

| GC-MS | Gas chromatography separation followed by mass spectrometric detection. | High resolution. | Requires derivatization of the analyte, which can be time-consuming and introduce variability. |

This compound Signaling Pathway

This compound is an agonist for the prostaglandin E2 receptor subtype 1 (EP1). The EP1 receptor is a G-protein coupled receptor that, upon activation, couples to Gq proteins. This initiates a signaling cascade involving the activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These signaling events ultimately lead to various cellular responses.

Experimental Protocol: PGK1 Analysis by LC-MS/MS

This protocol details the steps for the extraction and quantification of PGK1 from plasma samples. The principles can be adapted for other biological matrices like urine and tissue homogenates.

Materials and Reagents

-

This compound analytical standard

-

Internal standard (e.g., PGE1-d4)

-

Methanol, acetonitrile, ethyl acetate, hexane (all HPLC grade)

-

Formic acid

-

Ultrapure water

-

Solid-phase extraction (SPE) cartridges (e.g., C18 reverse phase)

-

Indomethacin or other cyclooxygenase inhibitors

Sample Collection and Handling

Proper sample handling is critical to prevent the artificial formation or degradation of prostaglandins.

-

Blood Collection : Collect blood into tubes containing an anticoagulant (e.g., EDTA) and a cyclooxygenase inhibitor such as indomethacin (approximately 10 µg/mL).

-

Plasma Preparation : Centrifuge the blood sample as soon as possible to separate the plasma.

-

Storage : Immediately freeze the plasma samples at -80°C until analysis to minimize degradation. Avoid multiple freeze-thaw cycles.

Sample Preparation and Extraction

This protocol utilizes solid-phase extraction (SPE) for sample cleanup and concentration.

-

Sample Thawing : Thaw frozen plasma samples on ice.

-

Acidification : Acidify the plasma sample (e.g., 0.5 mL) to a pH of approximately 3.5 with dilute formic acid or HCl.

-

Internal Standard : Spike the sample with an appropriate internal standard (e.g., PGE1-d4) to correct for extraction efficiency and matrix effects.

-

SPE Column Conditioning : Condition a C18 SPE cartridge by washing with 10 mL of ethanol followed by 10 mL of deionized water.

-

Sample Loading : Load the acidified plasma sample onto the conditioned SPE cartridge.

-

Washing : Wash the cartridge with 10 mL of water, followed by 10 mL of 15% ethanol, and then 10 mL of hexane to remove interfering substances.

-

Elution : Elute the prostaglandins from the cartridge with 10 mL of ethyl acetate.

-

Drying : Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitution : Reconstitute the dried residue in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Experimental Workflow Diagram

LC-MS/MS Analysis

-

Chromatographic Separation : Use a C18 reversed-phase column for separation. A gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is typically employed.

-

Mass Spectrometry : Operate the mass spectrometer in negative ion mode using selected reaction monitoring (SRM) for quantification.

Table 2: Example LC-MS/MS Parameters for Prostaglandin Analysis

| Parameter | Value |

| LC Column | C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Ionization Mode | Negative Electrospray Ionization (ESI-) |

| Monitoring Mode | Selected Reaction Monitoring (SRM) |

| Example SRM Transition (PGE1) | m/z 351 -> 315 |

Note: Specific SRM transitions for PGK1 need to be determined by direct infusion of a pure standard.

Quantitative Data and Performance Characteristics

Table 3: Performance Characteristics for PGE1 Analysis in Plasma

| Parameter | Value | Reference |

| Lower Limit of Quantification (LLOQ) | 10 pg/mL (in dog plasma) | |

| Quantification Limit | 50 pg/mL (in human plasma) | |

| Linearity | 25 to 400 pg (r > 0.99) | |

| Immunoextraction Recovery | 63.5 ± 2.0% (from human plasma) | |

| Endogenous Plasma Concentration (PGE1) | 1.2 - 1.8 pg/mL |

Conclusion

The protocol described provides a robust and sensitive method for the quantification of this compound in biological samples using LC-MS/MS. Careful attention to sample collection and preparation is paramount to ensure data accuracy and reproducibility. The provided signaling pathway and experimental workflow diagrams offer a clear visual guide for researchers. While data from related prostaglandins can serve as a valuable reference, method validation with PGK1 standards is essential to establish specific performance characteristics.

References